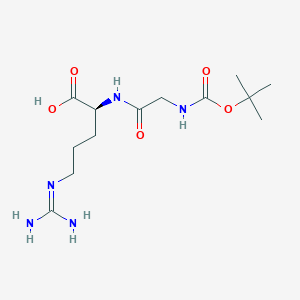

Boc-gly-arg-OH

Description

Significance of Boc-Protected Dipeptides in Peptide Chemistry Research

Boc-protected dipeptides are crucial intermediates in the stepwise synthesis of longer peptide chains. The Boc group serves as a temporary shield for the N-terminus of the dipeptide, preventing it from participating in unwanted reactions during the coupling of subsequent amino acids. This protection strategy allows for controlled and sequential peptide bond formation, which is fundamental to creating peptides with a specific, desired sequence. wikipedia.orgamericanpeptidesociety.org

The use of these protected dipeptides can also enhance solubility and facilitate purification processes. In some instances, Boc-protected dipeptides have been investigated for their own biological activities. For example, certain Boc-protected dipeptides based on phenylalanine and tryptophan have demonstrated potential as broad-spectrum anti-bacterial agents. nih.gov

Historical Context of Boc Chemistry in Peptide Synthesis

The introduction of the tert-butyloxycarbonyl (Boc) protecting group in the 1960s marked a pivotal moment in the evolution of peptide synthesis. numberanalytics.com Developed by R.B. Merrifield, this strategy, often referred to as the Boc/Bzl strategy, became a cornerstone of solid-phase peptide synthesis (SPPS). wikipedia.orgnih.govpeptide.com SPPS revolutionized the field by anchoring the C-terminal amino acid to a solid resin support, allowing for the efficient and automated synthesis of peptides. peptide.com

The Boc group's key advantage lies in its acid lability; it can be readily removed with moderate acids like trifluoroacetic acid (TFA), while other protecting groups on the amino acid side chains remain intact. wikipedia.orgnih.gov This "orthogonal" protection scheme was a significant advancement, enabling the synthesis of complex peptides and even small proteins. nih.gov Although the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become more prevalent in recent years due to its milder deprotection conditions, the Boc strategy remains a fundamental and valuable tool in peptide chemistry. americanpeptidesociety.orgnih.gov

Role of Boc-Gly-Arg-OH as a Core Building Block in Advanced Biochemical Studies

This compound serves as a fundamental building block in the synthesis of more complex and biologically active peptides. The glycine (B1666218) residue provides conformational flexibility, while the arginine residue, with its positively charged guanidinium (B1211019) group, is often critical for biological function, including enzyme recognition and receptor binding.

Researchers utilize this compound to construct specific peptide sequences for a variety of biochemical investigations. For instance, it can be a component in the synthesis of peptide substrates for proteases, enzymes that cleave peptide bonds. The cleavage of these synthetic substrates can be monitored to study enzyme kinetics and inhibition. Specifically, derivatives of the Gly-Arg-Arg sequence are used as substrates for flavivirus proteases like those from the West Nile, yellow fever, and dengue viruses. glpbio.com

Furthermore, the arginine residue's side chain is often involved in crucial biological interactions. By incorporating this compound into a peptide sequence, scientists can probe these interactions. The synthesis of peptide fragments of larger proteins, such as myelin basic protein, has been accomplished using Boc-protected amino acids and dipeptides to study their roles in diseases like experimental allergic encephalomyelitis. publish.csiro.au

The controlled, stepwise addition of building blocks like this compound is essential for creating peptides with precise structures to investigate their interactions with other molecules, such as proteins and nucleic acids. This capability is fundamental to advancing our understanding of a wide range of biological processes at the molecular level.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKTURRULDXYQX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Biochemical Applications of Boc Gly Arg Oh and Derivatives

Role as Substrates in Protease and Peptidase Assays

Derivatives of the Boc-Gly-Arg-OH sequence are extensively used to characterize the activity and specificity of numerous proteolytic enzymes. By modifying the core structure, typically through C-terminal extension and the addition of a reporter group, researchers can create specific tools for diverse protease families.

Derivatives of this compound are valuable substrates for studying serine proteases, a broad class of enzymes with critical roles in physiology and disease. The arginine residue is a key recognition site for trypsin-like serine proteases. For instance, the fluorogenic derivative Boc-Gly-Arg-Arg-AMC acetate (B1210297) salt has been identified as an inhibitor of certain serine proteases. nih.gov In the context of viral serine proteases, such as those from flaviviruses, specific peptide sequences are crucial for assay development. High-throughput screening campaigns have utilized substrates like Boc-Gly-Lys-Arg-AMC to identify inhibitors of the West Nile Virus (WNV) serine protease. peptide.co.jp

Interestingly, substrate specificity can be highly nuanced. A study on the serine protease from Aeromonas sobria found that while it prefers to cleave after two basic residues, it did not cleave the substrate Boc-Gly-Arg-Arg-MCA, highlighting the influence of residues beyond the P1 and P2 positions on enzyme recognition. This demonstrates how variations of the this compound motif can be used to probe the unique specificities of individual serine proteases.

The NS2B-NS3 protease is essential for the replication of flaviviruses, including Dengue (DENV), West Nile (WNV), and Yellow Fever (YFV) viruses, making it a major target for antiviral drug development. Fluorogenic substrates based on the Boc-Gly-Arg sequence are central to this research. The substrate Boc-Gly-Arg-Arg-AMC is widely employed to measure the catalytic activity of flavivirus proteases. rndsystems.comglpbio.com It is a recognized substrate for the DENV NS2B-NS3 protease, WNV protease, and YFV NS3 protease. rndsystems.comglpbio.com

These substrates are critical for determining inhibitor potency and understanding enzyme kinetics. For example, kinetic studies of the WNV NS2B-NS3 protease with Boc-Gly-Arg-Arg-AMC revealed substrate inhibition, a phenomenon where the enzyme's activity decreases at high substrate concentrations. Furthermore, comparative studies have shown that the DENV2 protease prefers Boc-Gly-Arg-Arg-AMC, whereas the WNV protease can be effectively assayed with Boc-Gly-Lys-Arg-AMC. peptide.co.jp This difference in preference at the P2 position (Arginine vs. Lysine) underscores how these substrates help elucidate the distinct specificities between closely related viral proteases.

| Flavivirus Protease | Substrate Derivative | Application | Reference |

|---|---|---|---|

| Dengue Virus (DENV) NS2B-NS3 | Boc-Gly-Arg-Arg-AMC | Inhibitor screening and biochemical assays | rndsystems.commedchemexpress.com |

| West Nile Virus (WNV) NS2B-NS3 | Boc-Gly-Arg-Arg-AMC | Enzymatic characterization and kinetic studies | rndsystems.com |

| West Nile Virus (WNV) NS2B-NS3 | Boc-Gly-Lys-Arg-AMC | High-throughput inhibitor screening | peptide.co.jp |

| Yellow Fever Virus (YFV) NS3 | Boc-Gly-Arg-Arg-AMC | Assaying catalytic activity | rndsystems.comglpbio.com |

Metacaspases are cysteine proteases found in plants, fungi, and protozoa that are structurally related to animal caspases but exhibit different substrate specificity, cleaving after arginine or lysine (B10760008) residues. echelon-inc.comglpbio.com The substrate Boc-Gly-Arg-Arg-AMC (or the corresponding MCA derivative) has been instrumental in characterizing these enzymes. It is effectively cleaved by type II metacaspases from Arabidopsis thaliana (Atmc4 and Atmc9) and Petunia hybrida (PhMC2). rndsystems.comechelon-inc.comnih.gov Such assays have been used to determine optimal pH, calcium dependence, and substrate specificity, confirming that metacaspases prefer arginine at the P1 position over the aspartate residue recognized by caspases. nih.gov

Beyond metacaspases, derivatives of this compound are used to study other proteases. An elongated version, Boc-Nle-Gln-Leu-Gly-Arg-AMC, was developed as a specific substrate for the alternative complement pathway enzyme CVFBb, demonstrating improved specificity over Factor Xa, another serine protease. researchgate.net The yeast protease Kex2 was shown to cleave Boc-Gln-Gly-Arg-MCA, although with a lower catalytic efficiency (kcat) compared to substrates with other amino acids at the P2 position, providing insights into its S2 subsite preferences. medchemexpress.com

Trypsin, a classic serine protease, and papain, a cysteine protease, are both used extensively in biochemical research. Fluorogenic substrates derived from this compound are standard tools for assaying their activity. For trypsin, substrates such as Boc-Gln-Gly-Arg-AMC and Boc-Gln-Ala-Arg-AMC are commercially available and used to measure its proteolytic function. These reagents allow for sensitive detection of trypsin activity in various experimental setups.

For papain, which also recognizes arginine at its cleavage site, related fluorogenic substrates are employed. While most papain-like proteases prefer a hydrophobic residue at the P2 position, they consistently cleave substrates with arginine at P1. nih.gov Consequently, Z-Arg-AMC and Z-Phe-Arg-AMC are excellent and sensitive substrates for papain. rndsystems.comglpbio.com Research has also involved the synthesis of Boc-Arg(NG Tos)-MCA, which was then used to build a larger fluorescent peptide series to be assayed as papain substrates. Furthermore, a study on competitive inhibitors for papain synthesized the peptide Thc-Fca-Gly-Gly-Arg-Tyr-OH, demonstrating that the Gly-Gly-Arg sequence can be incorporated into molecules targeting papain's active site. nih.gov

Evaluation with Metacaspases and Other Proteolytic Enzymes

Fluorogenic Probes and Enzymatic Assays

The utility of this compound in enzymology is most evident in its incorporation into fluorogenic and chromogenic probes. These probes are designed to be non-fluorescent or non-colored until cleaved by a specific protease, releasing a reporter molecule whose signal can be quantified.

The design of these substrates hinges on two components: a peptide sequence that confers specificity for the target enzyme and a conjugated reporter group. The Gly-Arg, Gly-Lys-Arg, or Gly-Arg-Arg sequences are recognized by a wide range of trypsin-like proteases. This peptide is linked via an amide bond to a fluorophore such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-methylcoumaryl-7-amide (MCA), or a chromophore like p-nitroaniline (pNA). medchemexpress.com Upon enzymatic cleavage of the Arg-reporter bond, the free AMC/MCA molecule is released, which is highly fluorescent (typically excited around 350-380 nm and emitting at ~460 nm), or pNA is released, which can be measured by absorbance at 405 nm. echelon-inc.com

The synthesis of these substrates can be performed using standard peptide chemistry. For example, Boc-Nle-Gln-Leu-Gly-Arg-AMC was synthesized in solution by coupling the protected tetrapeptide Boc-Nle-Gln-Leu-Gly to Arg-AMC. researchgate.net Solid-phase synthesis offers a more streamlined approach for creating libraries of substrates. This method involves attaching a fluorophore derivative, such as Fmoc-ACC (7-Fmoc-aminocoumarin-4-acetic acid), to a resin, followed by the sequential addition of protected amino acids to build the desired peptide sequence. Another approach involves synthesizing fully protected aminoacyl-MCA amides, such as Boc-Arg(NG Tos)-MCA, which can then be used as building blocks for larger peptide substrates.

| Substrate Type | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Peptidyl-AMC | Solution-phase coupling | Coupling of a protected peptide acid to Arg-AMC. | researchgate.net |

| Peptidyl-ACC (Coumarin) | Solid-phase synthesis | Fmoc-ACC fluorophore attached to resin, followed by peptide chain elongation. | |

| Peptidyl-pNA | Solid-phase synthesis | Synthesis of Ac-Lys-Arg-Arg-pNA via coupling on a resin support. | |

| Aminoacyl-MCA | Phosphorous oxychloride anhydride (B1165640) method | Synthesis of protected Boc-X-MCA building blocks for further peptide construction. |

Real-Time Monitoring of Enzymatic Reactions

The real-time monitoring of enzymatic reactions is a cornerstone of biochemical research, and derivatives of this compound are instrumental in this application, particularly for studying proteolytic enzymes. chemimpex.comchemimpex.com These derivatives are frequently synthesized as fluorogenic substrates, where the peptide sequence is linked to a fluorescent reporter group, most commonly 7-amino-4-methylcoumarin (AMC). cymitquimica.com The principle of these assays is based on the enzymatic cleavage of the peptide bond, which liberates the AMC group. cymitquimica.com This release results in a quantifiable increase in fluorescence, allowing researchers to track the progress of the enzymatic reaction as it happens. chemimpex.comcymitquimica.com

Various Boc-protected, arginine-containing peptide-AMC substrates have been developed to study a range of enzymes with high specificity and sensitivity. chemimpex.com For example, Boc-Ile-Glu-Gly-Arg-AMC is a synthetic substrate used to monitor the activity of proteases like clotting factor Xa. cymitquimica.com Similarly, Boc-Gly-Lys-Arg-AMC serves as a substrate for other proteolytic enzymes, with its cleavage providing a powerful tool for monitoring enzymatic activity in real-time. chemimpex.com In the study of the Leishmania major virulence factor, oligopeptidase B (OPB), the enzymatic activity was monitored by measuring the fluorescence change resulting from the cleavage of substrates like Boc-Gly-Arg-Arg-AMC. nih.gov The use of Boc-Leu-Gly-Arg-AMC as a synthetic substrate allowed for the development of an enzymatic assay to demonstrate the presence of proteolytic enzymes capable of generating the pheromone Sodefrin from its precursor. medchemexpress.com Beyond fluorescence, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed to monitor the hydrolysis of Boc-Arg-containing peptide bonds over time. researchgate.net

Kinetic Analysis of Enzyme-Substrate Interactions

Data obtained from the real-time monitoring of enzymatic reactions using this compound derivatives provides the foundation for detailed kinetic analysis of enzyme-substrate interactions. cymitquimica.comnih.gov This analysis is crucial for understanding an enzyme's efficiency, substrate specificity, and mechanism of action. cymitquimica.com By measuring the rate of reaction at varying substrate concentrations, researchers can determine key Michaelis-Menten kinetic parameters, including the Michaelis constant (Kₘ), the maximal velocity (Vₘₐₓ), and the catalytic rate constant (k꜋ₐₜ). nih.gov

For instance, in the characterization of Leishmania major oligopeptidase B, incubating the enzyme with various concentrations of substrates such as Boc-Gly-Arg-Arg-AMC allowed for the calculation of Kₘ and Vₘₐₓ values. nih.gov From these, the catalytic efficiency (k꜋ₐₜ/Kₘ) was determined, revealing that the greatest efficiency was observed with substrates containing a di-arginine motif, which had the lowest Kₘ values. nih.gov Studies on the West Nile Virus (WNV) NS2B-NS3 protease using the substrate Boc-Gly-Arg-Arg-AMC revealed a substrate inhibition model rather than a classic Michaelis-Menten model, where high concentrations of the substrate led to decreased enzyme activity. nih.gov This detailed kinetic analysis also allows for the investigation of how specific amino acid residues within the substrate affect the interaction; for example, research has shown that an aspartic acid residue in the P3 position of a substrate can affect the k꜋ₐₜ value without significantly changing the substrate-binding affinity (Kₘ). ru.nl

Table 1: Kinetic Parameters of Various Enzymes with Boc-Peptide-AMC Substrates

| Enzyme | Substrate | Kₘ (μM) | k꜋ₐₜ (s⁻¹) | k꜋ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Leishmania major Oligopeptidase B | Boc-Gly-Arg-Arg-AMC | 1.8 (±0.3) | 0.01 | 5,556 |

| Leishmania major Oligopeptidase B | Z-Arg-Arg-AMC | 1.9 (±0.3) | 0.01 | 5,263 |

| Leishmania major Oligopeptidase B | Z-Gly-Gly-Arg-AMC | 3.8 (±0.5) | 0.02 | 5,263 |

| West Nile Virus NS2B-NS3 Protease | Boc-Gly-Arg-Arg-AMC | 13 (±1) | 0.041 (±0.001) | 3,154 |

Data sourced from studies on Leishmania major Oligopeptidase B nih.gov and West Nile Virus NS2B-NS3 Protease. nih.gov

Applications in Studying Protein and Peptide Interactions

Ligand-Receptor Binding Studies

Derivatives of this compound are fundamental in the synthesis of peptide ligands designed to study and target specific cellular receptors, such as G-protein coupled receptors (GPCRs) and integrins. unimi.itnih.gov The Boc protecting group is a critical component in the solid-phase peptide synthesis (SPPS) protocols used to assemble these complex molecules. nih.govfrontiersin.org These synthetic ligands are then used in binding assays to probe the interactions between the ligand and its receptor.

A notable application is the development of bivalent ligands to target the human melanocortin-4 receptor (hMC4R), which is overexpressed in certain cell types. nih.gov In these studies, pharmacophores like MSH(7) and SHU9119 were linked together, and their binding affinities were evaluated using competitive binding assays. nih.gov The results demonstrated that the affinity could be dramatically altered by the length and rigidity of the linker separating the binding motifs, with some bivalent ligands showing up to a 240-fold higher affinity than their monovalent counterparts. nih.gov Similarly, the Arg-Gly-Asp (RGD) motif, a key sequence for integrin binding, has been incorporated into multivalent scaffolds using synthesis strategies that rely on Boc-protected amino acids. unimi.itnih.gov These multivalent displays of the RGD ligand have been shown to enhance binding affinity and inhibitory activity against cell attachment. nih.gov Furthermore, some arginine-containing peptide substrates, such as Boc-Gly-Arg-Arg-AMC, have been reported to act as inhibitors of ligand-receptor binding. mybiosource.com

Table 2: Binding Affinities of Bivalent Ligands for the Human Melanocortin-4 Receptor (hMC4R)

| Ligand Construct | Linker Composition | Binding Affinity (EC₅₀, nM) |

| Monovalent MSH(7) with linker | PEGO | 400 |

| Monovalent MSH(7) with linker | (Pro-Gly)₃ | 3.7 |

| Bivalent Ligand (MSH(7) + SHU9119) | (Pro-Gly)₃-PEGO-(Pro-Gly)₃ | 0.38 |

| Bivalent Ligand (MSH(7) + SHU9119) | (Pro-Gly)₃-PEGO-PEGO-(Pro-Gly)₃ | 0.23 |

Data adapted from a study on bivalent ligands for hMC4R. nih.gov PEGO refers to poly(ethylene glycol) units.

Peptide-Protein Interaction Elucidation

This compound and its derivatives are invaluable tools for elucidating the complex interactions between peptides and proteins, which are central to nearly all cellular processes. chemimpex.commdpi.com The synthesis of peptide probes, often accomplished using Boc-SPPS, allows researchers to investigate these interactions with precision. frontiersin.org Peptide screening, a technique that uses libraries of synthetic peptides to find active sequences, frequently employs Boc-protected precursors for functional analysis and protein interaction studies. medchemexpress.commedchemexpress.com

For example, to identify the molecular targets of a specific class of cyclotides, a chemical probe was generated using Boc-solid-phase peptide synthesis. frontiersin.org This probe incorporated specific amino acids for labeling and cross-linking, enabling the researchers to capture and identify binding partners. frontiersin.org In another study, the fluorogenic substrate Boc-Leu-Gly-Arg-AMC was used to screen a crude gland extract for specific proteolytic activity. medchemexpress.com The successful hydrolysis of the substrate indicated the presence of enzymes capable of processing a protein precursor, thereby elucidating a key step in the generation of a bioactive molecule. medchemexpress.com These approaches provide critical insights into cellular mechanisms and help identify potential new therapeutic targets. chemimpex.comchemimpex.com

Role in Biochemical Pathway Investigation

By enabling the study of specific enzyme activities and peptide-protein interactions, this compound derivatives play a significant role in the broader investigation of biochemical pathways. chemimpex.commedchemexpress.com Understanding these pathways is crucial, as their dysregulation is often implicated in disease. chemimpex.com The ability to design and synthesize specific peptide substrates and inhibitors allows researchers to probe individual steps within a complex biological cascade.

The use of Boc-Leu-Gly-Arg-AMC to identify a specific proteolytic activity is a direct example of how these compounds help map a biochemical pathway—in this case, the processing of a precursor molecule into its active form. medchemexpress.com Furthermore, the development of peptide-based drugs, which relies on building blocks like Boc-Gly-Gly-Gly-OH, is often aimed at targeting specific biological pathways to enhance therapeutic efficacy. chemimpex.com Research into proteases, which are key components of many pathways, heavily utilizes substrates like Boc-Gln-Gly-Arg-AMC to understand enzyme kinetics and inhibition, which is vital for drug discovery in diseases where protease activity is a contributing factor. chemimpex.com

Development of Research Tools and Standards

The compound this compound and its many derivatives are not only used in direct experimental applications but are also fundamental to the development of the tools and standards that underpin modern biochemical research. Boc-protected amino acids, including Boc-Gly-OH and Boc-L-Arg-OH, are essential building blocks in peptide synthesis, forming the basis for creating more complex research tools like peptide-based therapeutics and probes. chemimpex.comcaymanchem.comchemimpex.com

Fluorogenic peptide substrates, such as Boc-Ile-Glu-Gly-Arg-AMC and Boc-Leu-Gly-Arg-AMC, are themselves valuable research tools, enabling the development of specific and sensitive enzymatic assays. cymitquimica.commedchemexpress.com These assays are indispensable in enzymology and peptide chemistry. cymitquimica.com Beyond substrates, derivatives like Boc-Gly-Arg-Arg-MCA are supplied as purified research tools for a variety of applications, including cell biology, protein interaction studies, and pharmacology research. mybiosource.com The process of peptide screening, which uses compounds like Boc-Glu(OBzl)-Gly-Arg-AMC, is a powerful research method for functional analysis and epitope screening. medchemexpress.com The commercial availability of these compounds as certified standards, with documented purity and characteristics, ensures the reproducibility and reliability of scientific experimentation. ebay.com

Use as a Reference Standard in Proteomics and Chromatography

In the fields of proteomics and chromatography, the use of well-characterized reference standards is crucial for ensuring the accuracy, reproducibility, and comparability of experimental results across different laboratories and platforms. nih.gov While large protein standards like the Universal Proteomics Standard (UPS1 and UPS2) are widely used for complex system performance evaluation, smaller, chemically defined molecules such as Nα-Boc-protected amino acids and peptides play a vital role in the calibration and optimization of analytical instrumentation, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS). polyquant.de

This compound, with its defined chemical structure and molecular weight, serves as a useful reference compound. Its distinct retention time in reverse-phase HPLC and its clear fragmentation pattern in tandem mass spectrometry make it a suitable standard for several applications. In HPLC, it can be used to calibrate retention times and to assess column performance. In mass spectrometry, the known mass of the intact molecule and its predictable fragmentation products upon collision-induced dissociation can be used to calibrate mass analyzers and to optimize ionization and fragmentation parameters. bldpharm.combuchem.com The presence of the Boc protecting group, the glycine (B1666218) linker, and the arginine residue provides a simple yet representative model for studying the chromatographic and mass spectrometric behavior of modified peptides.

The use of isotopically labeled versions of such standards, for instance, incorporating ¹³C or ¹⁵N, further enhances their utility in quantitative proteomics by enabling stable isotope dilution methods for the precise quantification of related analytes in complex biological samples. buchem.com While broad-spectrum peptide and protein mixes are essential for global system suitability tests, simpler standards like this compound and its derivatives are invaluable for the routine calibration and quality control of the sophisticated instrumentation that underpins modern proteomics research. chromatographyonline.comumich.edu

Model Substrate for Specific Biochemical Reactions (e.g., Methylglyoxal (B44143) Peptide Crosslinking)

This compound and its parent compound, Boc-L-Arg-OH, have been instrumental as model substrates in elucidating the mechanisms of non-enzymatic post-translational modifications, particularly those induced by reactive dicarbonyl compounds like methylglyoxal (MGO). glpbio.com Methylglyoxal is a byproduct of glycolysis and other metabolic pathways that can react with the side chains of arginine, lysine, and cysteine residues in proteins, leading to the formation of advanced glycation end-products (AGEs). eurekaselect.comwikipedia.org These modifications can alter protein structure and function and are implicated in aging and various pathologies, including diabetes and neurodegenerative diseases. biorxiv.orgwarwick.ac.uk

The reaction between Boc-L-Arg-OH and methylglyoxal under physiological conditions (pH 7.4 and 37°C) has been studied in detail to understand the formation of arginine modifications. acs.orgresearchgate.netresearchgate.net These studies have successfully isolated and characterized several reaction products using techniques like HPLC, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry.

One key study identified eight distinct products from the reaction of Boc-arginine with methylglyoxal. acs.orgresearchgate.net A pivotal intermediate was identified as 2-Amino-5-(2-amino-4-hydro-4-methyl-5-imidazolinone-1-yl)pentanoic acid. From this intermediate, more thermodynamically stable products are formed, including Nδ-(5-methyl-4-oxo-5-hydroimidazolinone-2-yl)-l-ornithine and N7-carboxyethylarginine. acs.org Further reactions can occur, leading to the formation of other complex structures like argpyrimidine. wikipedia.orgacs.org

The detailed findings from these model system studies are summarized in the table below:

| Precursor | Reactant | Key Intermediate | Major Stable Products | Other Identified Products |

| Nα-Boc-Arginine | Methylglyoxal | 2-Amino-5-(2-amino-4-hydro-4-methyl-5-imidazolinone-1-yl)pentanoic acid | Nδ-(5-methyl-4-oxo-5-hydroimidazolinone-2-yl)-l-ornithine, N7-carboxyethylarginine | Argpyrimidine, Nδ-(4-carboxy-4,6-dimethyl-5,6-dihydroxy-1,4,5,6-tetrahydropyrimidine-2-yl)-l-ornithine |

These investigations using Boc-protected arginine have provided fundamental insights into the chemical pathways of methylglyoxal-induced protein damage. acs.org This knowledge is critical for understanding how AGEs form in vivo and for developing strategies to mitigate their pathological effects. The use of a simplified and protected amino acid allows for a controlled study of the complex reactions involving the guanidino group of arginine without the interference from other reactive sites in a full-length peptide or protein. warwick.ac.uk

Contribution to Biomarker Discovery Research

The study of small molecules like this compound and the reactions they model contributes significantly to the field of biomarker discovery, particularly in the context of metabolomics. arvojournals.org Alterations in amino acid metabolism, including that of arginine and glycine, are increasingly recognized as hallmarks of various diseases, most notably cancer and neurological disorders. nih.govresearchgate.netmdpi.com

Metabolomic studies have revealed that changes in the levels of arginine, glycine, and their derivatives in biological fluids (such as plasma and serum) and tissues can serve as potential biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response. nih.govnih.govahajournals.org For instance, dysregulated arginine and proline metabolism has been observed in breast cancer and colorectal cancer. annlabmed.organnlabmed.orgoup.com Specifically, some studies have reported decreased serum arginine levels in breast cancer patients, which may be linked to the suppression of T cell activity and reduced antitumor immune responses. annlabmed.org Similarly, increased glycine concentrations in tumor tissues have been associated with a more aggressive cancer phenotype, potentially by protecting cancer cells from reactive oxygen species. mdpi.com

The research on methylglyoxal-induced arginine modifications, facilitated by model compounds like this compound, is directly relevant to biomarker discovery. The products of these reactions, such as specific hydroimidazolones (e.g., MG-H1), are themselves being investigated as biomarkers for diseases associated with high metabolic stress, like diabetes and its complications. warwick.ac.uk The ability to accurately identify and quantify these modifications is essential for their validation as clinical biomarkers.

The table below summarizes findings from metabolomic studies that highlight the role of arginine and glycine as potential biomarkers in different diseases:

| Disease | Biological Sample | Observed Change in Arginine | Observed Change in Glycine | Reference |

| Breast Cancer | Serum/Tissue | Decreased or Increased (subtype-dependent) | Increased in tumor tissue | mdpi.comannlabmed.organnlabmed.org |

| Colorectal Cancer | Serum/Tissue | Altered metabolism | Increased in tumor tissue | mdpi.comnih.gov |

| Atopic Asthma (exacerbating) | Plasma | Altered metabolism | Altered metabolism | nih.gov |

| Glaucoma | - | Repeatedly identified as a differential metabolite | Repeatedly identified as a differential metabolite | arvojournals.org |

| Cardiovascular Disease | Plasma | Associated with disease risk (as part of urea (B33335) cycle metabolites) | - | ahajournals.org |

By providing a means to study the fundamental chemistry of how key metabolites like arginine are modified under pathological conditions, research involving this compound helps to identify novel and specific biomarkers that can lead to improved diagnostic and therapeutic strategies. eurekaselect.combiorxiv.org

Advanced Research Applications and Future Directions

Utilization in the Design of Peptide-Based Materials

The Gly-Arg sequence is a recurring motif in proteins involved in cell adhesion and structural integrity. Consequently, Boc-gly-arg-OH is a relevant precursor in the solid-phase peptide synthesis (SPPS) of sophisticated biomaterials designed to interface with biological systems. peptide.com

The creation of artificial proteins and peptidomimetics with tailored functions is a significant area of modern biochemistry. Boc-protected amino acids and dipeptides are fundamental to the bottom-up construction of these macromolecules. peptide.comchempep.com The Gly-Arg sequence can be incorporated to mimic extracellular matrix (ECM) protein domains, influencing protein folding and function. rsc.org

Researchers use building blocks like this compound in SPPS to construct peptide chains that imitate natural biological functions. This allows for precise sequence control, which is essential for developing peptide mimics that can, for example, act as enzyme substrates or inhibitors. The arginine residue, in particular, is crucial for interactions with various cellular receptors and enzymes. By strategically placing Gly-Arg units within a synthetic peptide, researchers can engineer molecules with enhanced stability or novel functionalities, contributing to a deeper understanding of protein engineering. chempep.comrsc.org

In regenerative medicine, biomaterials are designed to support cell growth, proliferation, and differentiation to repair damaged tissues. Peptides containing arginine-glycine sequences are widely used to functionalize these materials, enhancing their biocompatibility and bioactivity. jst.go.jpnih.gov The most prominent example is the Arginine-Glycine-Aspartic acid (RGD) sequence, a principal integrin-binding domain found in ECM proteins like fibronectin, which promotes cell attachment. rsc.orgnih.gov

Synthetic peptides containing Gly-Arg motifs, derived from precursors such as this compound, are grafted onto various material surfaces, including polymers and metals, to create scaffolds for tissue engineering. rsc.orgnih.gov These functionalized materials can guide cell adhesion and organization, which is a critical step in tissue regeneration. nih.govibecbarcelona.eu The ability to create these peptide sequences through controlled synthesis allows for the development of biomaterials with specific properties tailored for applications like wound healing and the creation of scaffolds for growing new tissues. nih.gov

Engineering of Artificial Proteins and Peptide Mimics

Integration into Bioorganometallic Conjugates for Detection Systems

Bioorganometallic chemistry merges the unique electronic and structural properties of organometallic compounds with the specific recognition capabilities of biological molecules like peptides. This compound can be used in the synthesis of peptide chains that are then conjugated to organometallic complexes, such as ferrocene (B1249389), to create advanced detection systems. nih.govchimia.ch

Ferrocene-peptide conjugates have emerged as powerful tools for the electrochemical detection of proteins. researchgate.netresearchgate.net In this approach, a peptide sequence designed to bind to a specific protein target is synthesized and linked to a ferrocene molecule, which acts as a redox probe. The binding of the target protein to the peptide can be detected as a change in the electrochemical signal of the ferrocene.

A study demonstrated this principle by synthesizing a series of ferrocene-peptide conjugates for detecting the enzyme papain. nih.gov One of the synthesized conjugates, Thc-Fca-Gly-Gly-Arg-Tyr-OH, which incorporates a Gly-Arg sequence, showed a strong binding affinity for papain. When this conjugate was immobilized on a gold electrode, its interaction with papain could be measured by cyclic voltammetry. The binding event caused a shift in the redox potential and a decrease in the signal intensity, allowing for the quantitative detection of papain at nanomolar concentrations. nih.gov The detection limit was found to be as low as 4 x 10⁻⁹ M. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real time. horiba.comnih.gov SPR imaging can be used to study the binding affinity and kinetics of peptide-protein interactions. In the context of bioorganometallic conjugates, peptide arrays can be immobilized on a gold surface to screen for interactions with target proteins. researchgate.net

The same ferrocene-peptide conjugate (Thc-Fca-Gly-Gly-Arg-Tyr-OH) used for electrochemical detection was also studied using real-time SPR imaging to characterize its binding to papain. nih.gov The study determined the kinetic parameters of the interaction, providing quantitative data on the binding strength.

Table 1: Kinetic and Detection Data for Papain Interaction with Thc-Fca-Gly-Gly-Arg-Tyr-OH

| Parameter | Method | Value | Reference |

| Association Rate Constant (k_a) | SPR | 1.75 ± 0.05 x 10⁵ M⁻¹ s⁻¹ | nih.gov |

| Dissociation Rate Constant (k_d) | SPR | 2.90 ± 0.05 x 10⁻² s⁻¹ | nih.gov |

| Limit of Detection | Cyclic Voltammetry | 4 x 10⁻⁹ M | nih.gov |

This data demonstrates the dual utility of such conjugates in both quantifying binding affinity and developing sensitive detection platforms. nih.gov

Electrochemical Detection of Proteins Using Peptide Conjugates

Chemical Modifications and Derivatization for Enhanced Research Utility

The versatility of this compound as a research tool is significantly enhanced through chemical modification and derivatization. The Boc protecting group is a cornerstone of modern peptide synthesis, allowing for stepwise, controlled assembly of peptide chains. peptide.comresearchgate.net This group protects the α-amino group of glycine (B1666218) from unwanted reactions during the coupling of subsequent amino acids and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). google.comnih.gov

Beyond the standard Boc/Fmoc protection strategies, the Gly-Arg sequence can be incorporated into more complex molecular architectures. For instance, the arginine side chain can be modified with other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions during synthesis. nih.gov Furthermore, the entire dipeptide can be derivatized by attaching fluorescent labels, biotin, or other reporter molecules to the N-terminus (after Boc removal) or C-terminus. acs.org These modifications create probes for use in bioimaging, affinity assays, and studies of protein-peptide interactions, thereby expanding the research utility of the core Gly-Arg structure.

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to drug discovery and peptide engineering, providing insights into how the chemical structure of a molecule relates to its biological activity. rsc.org The synthesis of analogs of a lead compound, with systematic variations in the amino acid sequence or side-chain functionalities, is a cornerstone of SAR investigations. rsc.orgnottingham.ac.uk

This compound serves as a foundational building block for creating a library of peptide analogs. caymanchem.com By systematically replacing the glycine or arginine residues with other natural or unnatural amino acids, researchers can probe the importance of each position for the peptide's activity. For example, substituting glycine with alanine (B10760859) (Boc-Ala-Arg-OH) or another amino acid would reveal the impact of steric bulk at that position. nih.gov

The arginine residue, with its positively charged guanidinium (B1211019) group, is often critical for interactions with biological targets. nih.gov Analogs can be synthesized where the arginine is replaced by other basic amino acids like lysine (B10760008) or ornithine to assess the significance of the guanidinium group's specific geometry and hydrogen-bonding capabilities. Furthermore, the length and branching of the side chain can be altered to fine-tune interactions. nih.gov

The synthesis of these analogs is typically achieved through established methods like solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a solid support. rsc.orgmdpi.com This methodology facilitates the rapid and efficient creation of a diverse set of analogs for comprehensive SAR studies.

Modulating Peptide Functionality through Side Chain Derivatization (e.g., Arginine Methylation)

The functional properties of peptides can be significantly altered by the chemical modification of amino acid side chains. Arginine methylation, a common post-translational modification in nature, is a prime example of how such derivatization can impact peptide and protein function. nih.govrsc.org

Arginine methylation involves the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the nitrogen atoms of the arginine guanidinium group, a reaction catalyzed by protein arginine methyltransferases (PRMTs). rsc.orgacs.org This modification can exist in three forms: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). acs.org Each of these modifications can have distinct effects on the peptide's properties.

Introducing methylation to the arginine residue in this compound can lead to several changes:

Altered Basicity and Hydrophobicity: Methylation can decrease the basicity of the guanidinium group and increase its hydrophobicity, which can influence how the peptide interacts with its binding partners and its local environment. nih.gov

Modified Hydrogen Bonding: The replacement of hydrogen atoms with methyl groups reduces the hydrogen-bonding capacity of the arginine side chain, potentially altering binding affinity and specificity. nih.gov

Conformational Changes: The addition of methyl groups can introduce steric bulk, which may lead to changes in the peptide's conformation and its ability to adopt the necessary structure for biological activity. nih.gov

The synthesis of arginine-methylated peptides can be accomplished by incorporating pre-methylated arginine derivatives during peptide synthesis. This allows for the site-specific introduction of MMA, aDMA, or sDMA to study their precise effects on peptide function. These studies are crucial for understanding the biological roles of arginine methylation and for designing peptides with tailored functionalities. life-science-alliance.org

Future Prospects for this compound in Green Peptide Chemistry and Sustainable Synthesis

The pharmaceutical industry is increasingly focusing on "green" and sustainable chemistry to minimize its environmental impact. researchgate.net Peptide synthesis, which traditionally relies on large volumes of hazardous organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), is a key area for improvement. researchgate.net this compound and the broader Boc-protection strategy have a significant role to play in this transition.

A major advantage of the Boc strategy in the context of green chemistry is that the deprotection step, which removes the Boc group, generates only gaseous byproducts (isobutylene and carbon dioxide). researchgate.net This contrasts with the Fmoc strategy, where the deprotection releases a piperidine-fulvene adduct that requires disposal.

Research is actively exploring the use of more environmentally friendly solvents in peptide synthesis. Propylene (B89431) carbonate, for instance, has been identified as a viable green alternative to traditional solvents for both solution-phase and solid-phase peptide synthesis using Boc-protected amino acids. researchgate.netrsc.org Studies have shown that coupling and deprotection reactions can be carried out efficiently in propylene carbonate with comparable yields and without significant side reactions like epimerization. rsc.org

Furthermore, water-based peptide synthesis methods are being developed, utilizing water-dispersible nanoparticles of Boc-protected amino acids. researchgate.net These methods, often assisted by microwave irradiation, offer an organic solvent-free approach to peptide synthesis. researchgate.net The development of such sustainable protocols for the synthesis of peptides incorporating this compound will be crucial for reducing the environmental footprint of peptide manufacturing. The use of side-chain unprotected arginine is also being explored to improve the atom economy of the synthesis process. rsc.org

Emerging Roles in Advanced Analytical Method Development

The reliability and accuracy of analytical methods are paramount in pharmaceutical and biochemical research. This compound, as a well-defined chemical entity, is finding emerging roles in the development and validation of these critical analytical techniques.

Impurity Profiling and Quality Control in Complex Peptide Mixtures

In the synthesis of peptides, the final product is often accompanied by a range of impurities, including deletion sequences, truncated peptides, and incompletely deprotected species. hilarispublisher.com Regulatory agencies require rigorous identification and quantification of these impurities to ensure the safety and efficacy of peptide-based drugs. hilarispublisher.com

This compound can serve as a valuable reference standard in the development of analytical methods for impurity profiling. adventchembio.com Its well-defined structure and properties allow it to be used to:

Calibrate analytical instruments: Ensuring the accuracy and consistency of instruments like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) systems.

Identify and quantify specific impurities: By comparing the retention time and mass-to-charge ratio of peaks in a sample chromatogram to that of the this compound standard, specific impurities can be identified and their concentrations determined.

Assess the performance of purification methods: The efficiency of purification techniques in removing specific impurities can be evaluated by spiking a sample with this compound and monitoring its removal.

The use of well-characterized standards like this compound is essential for establishing robust quality control procedures in the manufacturing of complex peptide mixtures.

Method Validation in Pharmaceutical and Biochemical Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu This is a critical requirement in pharmaceutical development and is mandated by regulatory bodies worldwide. labmanager.com The validation process assesses several parameters, including accuracy, precision, specificity, linearity, and range. europa.euresearchgate.net

This compound can be used as a reference material in the validation of analytical methods for the analysis of peptides. For example:

Accuracy: The accuracy of a method can be determined by analyzing a sample containing a known concentration of this compound and comparing the measured value to the true value.

Precision: The precision of a method can be assessed by repeatedly analyzing a sample containing this compound and evaluating the variability of the results.

Specificity: The ability of a method to accurately measure this compound in the presence of other components can be tested by analyzing mixtures of this compound with other related peptides or potential impurities.

By serving as a reliable and well-characterized standard, this compound facilitates the rigorous validation of analytical methods, thereby ensuring the quality and reliability of data generated in pharmaceutical and biochemical research. adventchembio.com

Q & A

Basic: What methodological approaches are recommended for synthesizing Boc-Gly-Arg-OH with high purity, and how can researchers validate its structural integrity?

Answer:

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling Optimization : Use HOBt/DIC as coupling agents to minimize racemization during arginine incorporation .

- Deprotection : Employ 20% piperidine in DMF for Fmoc removal, ensuring complete Boc-group retention on the N-terminus.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the product. Validate purity (>95%) via LC-MS and NMR (¹H, ¹³C) to confirm backbone connectivity and absence of side-chain modifications .

Basic: How can researchers design in vitro experiments to study this compound’s role in integrin-mediated cell adhesion?

Answer:

- Cell Line Selection : Use integrin αvβ3-expressing cells (e.g., HUVECs or MDA-MB-231) due to their known RGD-binding specificity .

- Competitive Binding Assays : Pre-incubate cells with this compound (0.1–100 µM) before exposing them to fibronectin-coated plates. Quantify adhesion inhibition via fluorescence-labeled cells or colorimetric assays (e.g., CyQUANT) .

- Controls : Include scrambled peptide (e.g., Arg-Gly-Asp) and integrin-blocking antibodies (e.g., LM609 for αvβ3) to confirm specificity .

Advanced: How should researchers resolve contradictions in reported binding affinities of this compound for integrin receptors across studies?

Answer:

Discrepancies often arise from:

- Experimental Variability : Differences in buffer conditions (e.g., divalent cations like Mn²⁺ enhance integrin affinity) or cell membrane integrity (e.g., detergent use in SPR vs. live-cell assays) .

- Data Normalization : Standardize affinity measurements using surface plasmon resonance (SPR) with immobilized integrins, ensuring consistent ligand density and flow rates .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR, ITC, and cell-based assays) to account for technique-specific biases .

Advanced: What strategies can mitigate off-target effects when using this compound in vivo for studying RGD-dependent pathways?

Answer:

- Pharmacokinetic Profiling : Modify the peptide with PEGylation or D-amino acids to reduce proteolytic degradation and improve target specificity .

- Dose-Response Studies : Establish a minimum effective dose using tracer compounds (e.g., ¹²⁵I-labeled peptide) to avoid saturating non-integrin RGD-binding proteins (e.g., fibronectin isoforms) .

- Tissue-Specific Delivery : Use nanoparticle encapsulation to localize the compound to desired sites (e.g., tumor vasculature) .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved integrin selectivity?

Answer:

- Molecular Dynamics (MD) Simulations : Model the peptide-integrin interface (e.g., αvβ3’s MIDAS domain) to identify residues critical for binding .

- Free Energy Perturbation (FEP) : Predict the impact of substitutions (e.g., D-Arg for L-Arg) on binding energy and conformational stability .

- Virtual Screening : Use libraries of RGD analogs to prioritize candidates with predicted higher αvβ3/α5β1 selectivity ratios .

Methodological: What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Answer:

- Circular Dichroism (CD) : Monitor secondary structure changes in PBS or serum-containing media at 37°C .

- Mass Spectrometry (MS/MS) : Identify degradation products (e.g., cleavage at the Gly-Arg bond) after incubation in human plasma .

- Stability-Indicating Assays : Use size-exclusion chromatography (SEC) to detect aggregation over time .

Methodological: How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo outcomes?

Answer:

- Strict QC Protocols : Enforce identity tests (NMR, HRMS), purity thresholds (HPLC >98%), and endotoxin screening (LAL assay) for each batch .

- Stability Studies : Store lyophilized peptide at -80°C with desiccants to prevent hygroscopic degradation .

- Inter-lab Calibration : Share a reference standard across collaborators to harmonize experimental conditions .

Theoretical: What mechanistic hypotheses explain this compound’s divergent effects in 2D vs. 3D cell culture models?

Answer:

- Matrix Context Dependency : In 3D matrices (e.g., collagen gels), integrin clustering and force transduction differ, altering RGD signaling outcomes .

- Ligand Density Gradients : 3D environments may locally concentrate the peptide, enhancing avidity effects not seen in 2D .

- Crosstalk with Other Receptors : 3D cultures upregulate syndecans or DDR1, which modulate integrin-RGD interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.